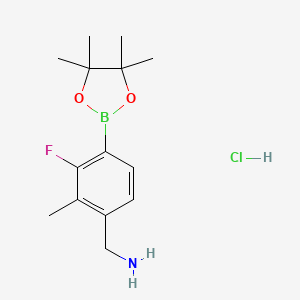
(3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and a boron-containing dioxaborolane ring attached to a phenyl ring, along with a methanamine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves multiple steps:
-
Formation of the Boronic Ester: : The initial step often involves the formation of the boronic ester. This can be achieved by reacting 3-fluoro-2-methyl-4-bromophenylmethanamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C).
-
Hydrochloride Salt Formation: : The final step involves converting the free base into its hydrochloride salt. This is typically done by dissolving the free base in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
-
Substitution Reactions: : The fluorine atom and the boronic ester group can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, alcohols, and thiols.
-
Oxidation and Reduction Reactions: : The methanamine group can be oxidized to form corresponding imines or amides. Reduction reactions can also be performed to modify the boronic ester group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Phenylmethanamines: Resulting from nucleophilic substitution.
Imines or Amides: Resulting from oxidation of the methanamine group.
Reduced Boronic Esters: Resulting from reduction reactions.
科学的研究の応用
Chemistry
In chemistry, (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic applications. The presence of the methanamine group suggests that it could interact with biological targets such as enzymes or receptors. Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the boronic ester group can participate in reversible covalent interactions with enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-Fluoro-2-methylphenyl)methanamine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine: Similar structure but different substitution pattern, which can influence its chemical and biological properties.
Uniqueness
The uniqueness of (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride lies in its combination of functional groups. The presence of the fluorine atom, methyl group, and boronic ester group provides a unique set of chemical properties that can be exploited in various applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
特性
分子式 |
C14H22BClFNO2 |
|---|---|
分子量 |
301.59 g/mol |
IUPAC名 |
[3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H21BFNO2.ClH/c1-9-10(8-17)6-7-11(12(9)16)15-18-13(2,3)14(4,5)19-15;/h6-7H,8,17H2,1-5H3;1H |
InChIキー |
ALKWVCYOHUWHOV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)CN)C)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


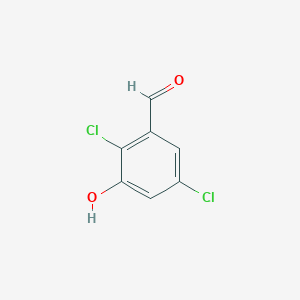
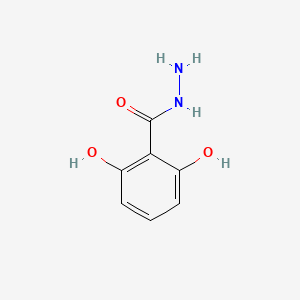
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
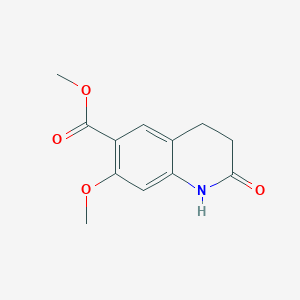
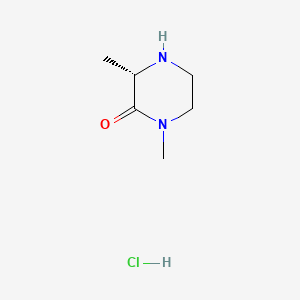
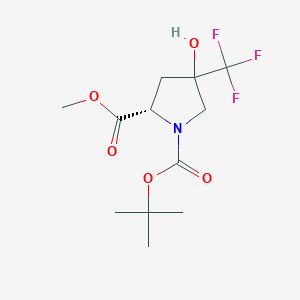
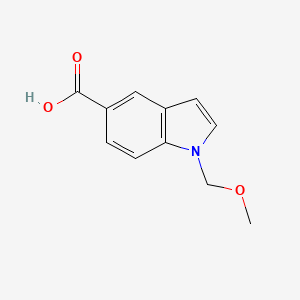
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)

![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)
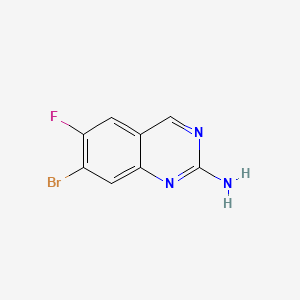
![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
